molecular formula C17H22N4OS B7603910 N-[(1R)-1-phenylethyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide

N-[(1R)-1-phenylethyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide

Cat. No.: B7603910
M. Wt: 330.4 g/mol
InChI Key: NISFORHMJWULNV-CYBMUJFWSA-N
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Description

N-[(1R)-1-phenylethyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide is a synthetic organic compound with a highly complex structure. It consists of an acetamide group, a phenylethyl group, and a triazoloazepine ring system. This structure provides the compound with unique chemical properties that are of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R)-1-phenylethyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide typically involves the formation of the triazoloazepine ring system followed by the introduction of the phenylethyl and acetamide groups. Common steps might include:

  • Formation of the triazoloazepine ring: : This often involves cyclization reactions using appropriate precursors.

  • Introduction of the phenylethyl group: : Typically achieved through alkylation reactions.

  • Formation of the acetamide group: : This step usually involves amidation reactions.

Industrial Production Methods: In an industrial setting, these reactions are optimized for scalability, yield, and cost-effectiveness. The conditions might include:

  • Use of high-purity starting materials.

  • Optimization of reaction temperatures and times.

  • Implementation of efficient purification methods like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[(1R)-1-phenylethyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : This reaction can modify the triazoloazepine ring, potentially leading to the formation of sulfoxides or sulfones.

  • Reduction: : This might reduce the triazoloazepine ring or other functional groups within the molecule.

  • Substitution: : Substituents on the triazoloazepine ring or the phenylethyl group can be replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride. Reaction conditions might include controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The products of these reactions depend on the specific conditions used but could include modified versions of the parent compound with altered chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, N-[(1R)-1-phenylethyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide is studied for its reactivity and potential to serve as a building block for more complex molecules.

Biology and Medicine: In biological and medical research, this compound might be explored for its potential pharmacological properties, such as interaction with specific enzymes or receptors.

Industry: In industrial applications, the compound could be evaluated for its potential use in materials science, for example, as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The exact mechanism of action for N-[(1R)-1-phenylethyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide would depend on its specific use. If it functions as a drug, it might interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. Understanding these pathways is crucial for elucidating the compound's biological effects.

Comparison with Similar Compounds

Similar compounds include those with triazoloazepine rings or phenylethyl groups, such as:

  • N-[(1R)-1-phenylethyl]-2-(6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]azepin-3-ylsulfanyl)acetamide: : Differing only in the position of the triazoloazepine ring fusion.

  • N-[(1R)-1-phenylethyl]-2-(6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-c]azepin-3-ylsulfanyl)acetamide: : Another isomer with unique properties.

The uniqueness of N-[(1R)-1-phenylethyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to other similar compounds.

How’s that for a deep dive?

Properties

IUPAC Name

N-[(1R)-1-phenylethyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-13(14-8-4-2-5-9-14)18-16(22)12-23-17-20-19-15-10-6-3-7-11-21(15)17/h2,4-5,8-9,13H,3,6-7,10-12H2,1H3,(H,18,22)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISFORHMJWULNV-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NN=C3N2CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)CSC2=NN=C3N2CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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